molecular formula C9H10N4O2 B13300209 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13300209
M. Wt: 206.20 g/mol
InChI Key: RWXZIXKTABYTDB-UHFFFAOYSA-N
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Description

The compound 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1173046-09-7) is a pyrazole derivative with a molecular formula of C₉H₁₀N₄O₄S and a molecular weight of 270.27 g/mol . Its structure features a pyrazole ring substituted at the 4-position with a 1,3-dimethylpyrazole moiety linked via a sulfonyl (-SO₂-) group and a carboxylic acid (-COOH) group at the 3-position of the second pyrazole ring (Figure 1). This sulfonyl linkage distinguishes it from simpler pyrazole-carboxylic acid derivatives and influences its physicochemical and biological properties.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H10N4O2/c1-6-8(5-12(2)10-6)13-4-3-7(11-13)9(14)15/h3-5H,1-2H3,(H,14,15)

InChI Key

RWXZIXKTABYTDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N2C=CC(=N2)C(=O)O)C

Origin of Product

United States

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved often include key biochemical processes, such as signal transduction or metabolic regulation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Carboxylic Acid Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties/Applications
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid (1173046-09-7) C₉H₁₀N₄O₄S 270.27 Sulfonyl-linked dimethylpyrazole, carboxylic acid Not explicitly detailed (likely via sulfonation and ester hydrolysis) Intermediate for bioactive molecules; structural uniqueness for ligand-receptor interactions
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i) C₁₈H₁₆FN₂O₅ 362.33 4-Fluorophenyl, 2,6-dimethoxyphenyl Methyl ester hydrolysis (91–93% yield) Potential antimicrobial activity; NMR δ 7.23–7.36 (m, aromatic), 3.60 (s, OCH₃)
1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide (Z899051432) C₁₆H₁₆FN₄OS 331.10 Thiazole-methyl, fluorophenyl Amide coupling from pyrazole-carboxylic acid CFTR potentiator; IR: 1625 cm⁻¹ (C=O), 1523 cm⁻¹ (C=N)
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) C₁₇H₁₁N₃O₄ 321.29 Benzoyl, 3-nitrophenyl, aldehyde Aldol condensation and Vilsmeier-Haack reaction Antioxidant evaluation; IR: 1633 cm⁻¹ (C=O), 1348 cm⁻¹ (NO₂)
1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (1004193-04-7) C₁₁H₈Cl₂N₂O₃ 287.10 Dichlorophenoxy-methyl Not specified Agrochemical intermediate; high chlorine content for pesticidal activity
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid C₇H₉N₃O₂ 167.17 Allyl, amino Hydrolysis of ethyl ester with NaOH Crystal structure stabilized by hydrogen bonds; agrochemical applications

Structural Variations and Their Impacts

Sulfonyl vs. This may improve solubility in polar solvents and influence binding affinity in biological systems .

Electron-Withdrawing Groups : Fluorophenyl (e.g., 11i, Z899051432) and nitro groups (e.g., 4b) increase electrophilicity, enhancing reactivity in nucleophilic substitution or redox reactions. These groups are critical in antimicrobial and antitumor activities .

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1146616-03-6) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid is characterized by two fused pyrazole rings and a carboxylic acid group. Its molecular formula is C7H8N4O2C_7H_8N_4O_2, with a molecular weight of 180.16 g/mol.

PropertyValue
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
CAS Number1146616-03-6
SolubilitySoluble in water

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In one study, derivatives of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid were evaluated against various cancer cell lines. The results demonstrated potent cytotoxic effects, particularly against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC50 values indicating strong potential as anticancer agents .

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory activity of pyrazole compounds. For instance, derivatives were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances its antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .

The biological activities of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell proliferation and apoptosis.
  • Interaction with Receptors : The compound may bind to specific receptors on cell membranes, influencing cellular responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antitumor Activity : A recent study reported that a derivative exhibited an IC50 value of 5.35 µM against HepG2 cells, showcasing its potential as an effective anticancer agent compared to standard chemotherapy drugs .
  • Anti-inflammatory Study : In vivo experiments revealed that the compound significantly reduced edema in animal models when compared to control groups treated with standard anti-inflammatory medications .

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